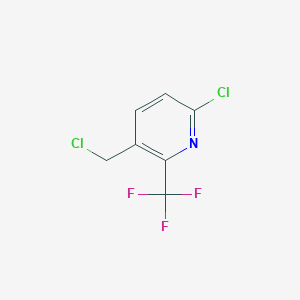

6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine

Description

6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1227570-84-4) is a halogenated pyridine derivative with the molecular formula C₇H₄Cl₂F₃N and a molecular weight of 230.01 g/mol. This compound features a pyridine ring substituted with three distinct functional groups:

- A chlorine atom at position 6,

- A chloromethyl group (-CH₂Cl) at position 3,

- A trifluoromethyl group (-CF₃) at position 2.

Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The compound is classified under hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation), necessitating careful handling . Current applications focus on its role as a building block in drug discovery, particularly in the development of targeted therapies, though specific biological activities remain under investigation .

Properties

IUPAC Name |

6-chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIAUXNJSLDTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214533 | |

| Record name | 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227570-84-4 | |

| Record name | 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227570-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is a pyridine derivative that has gained attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. Research into this compound has revealed its promising applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C7H4Cl2F3N

- Molecular Weight: 227.01 g/mol

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 μg/mL |

| Escherichia coli | 10 μg/mL |

| Pseudomonas aeruginosa | 15 μg/mL |

These results indicate that the compound exhibits potent antibacterial properties, comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 8.0 |

| A549 | 15.0 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with cellular receptors or enzymes. This interaction can lead to altered signaling pathways, resulting in antimicrobial or anticancer effects.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to untreated controls, highlighting its potential as a therapeutic agent .

- Cancer Cell Line Study : In another study, the compound was tested on various cancer cell lines, revealing its ability to induce apoptosis via the mitochondrial pathway. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with the compound .

Scientific Research Applications

Agrochemical Industry

The primary application of 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is as an intermediate in the synthesis of agrochemicals. Its unique properties make it suitable for developing crop protection agents.

- Case Study: Fluazifop-butyl

- Application : This herbicide is effective against broadleaf weeds.

- Mechanism : The trifluoromethyl group enhances herbicidal activity by improving the compound's lipophilicity, allowing better absorption and efficacy in plants.

Pharmaceutical Industry

In pharmaceuticals, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethyl group contributes to improved metabolic stability and bioavailability.

- Case Study: Antiviral Agents

- Application : Compounds derived from this pyridine are explored for their potential in treating viral infections.

- Mechanism : The structural modifications imparted by the trifluoromethyl group enhance interactions with viral proteins, which can inhibit viral replication.

Data Tables

| Application Area | Product Example | Biological Activity |

|---|---|---|

| Agrochemicals | Fluazifop-butyl | Effective against broadleaf weeds |

| Pharmaceuticals | Antiviral compounds | Potential treatment for viral infections |

| Veterinary Medicine | Trifluoromethyl derivatives | Used in animal health products |

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning : The target compound’s trifluoromethyl group at C2 and chloromethyl at C3 distinguish it from analogs like 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine , where the trifluoromethyl group shifts to C3 .

- Core Heterocycle : Replacement of pyridine with thiophene (e.g., 3-(chloromethyl)-2-(trifluoromethyl)thiophene ) alters electronic properties, reducing pharmacological relevance but enhancing material stability .

- Physicochemical Properties : Derivatives with aromatic extensions (e.g., phenyl groups) exhibit higher molecular weights and melting points, impacting solubility and synthetic utility .

Pharmacological and Industrial Relevance

- Medicinal Potential: The trifluoromethyl group enhances metabolic stability and bioavailability, making the target compound a candidate for kinase inhibitors or antimicrobial agents . In contrast, 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine lacks documented bioactivity, highlighting the critical role of substituent positioning .

- Market Data: Pyridine derivatives with chloromethyl groups are priced variably.

Preparation Methods

Chlorination and On-Ring Chlorination

- Antimony trichloride is used as an effective catalyst for on-ring chlorination of pyridine derivatives, significantly reducing reaction time and increasing chlorination degree.

- Chlorine feed rates between 15–40 kg/h and reaction temperatures of 75–140°C optimize chlorination efficiency.

- Chlorination of 2-chloro-5-(chloromethyl)pyridine yields 2,3-bis-chloro-5-(trichloromethyl)pyridine, a key intermediate for trifluoromethylation.

Fluorination / Trifluoromethylation

- Fluorination is performed using anhydrous hydrogen fluoride under pressure (up to 4 MPa) and elevated temperatures (70–150°C).

- Catalysts such as antimony halides (SbCl2F3 and SbCl3F2) in specific ratios (1:5 to 4:1) improve fluorination yield and selectivity.

- Phase-transfer catalysts like cetyl trimethylammonium bromide facilitate halogen exchange fluorination in solvents such as DMSO.

- Excess potassium monofluoride is employed as a fluorinating agent in some methods to convert trichloromethyl groups to trifluoromethyl groups.

Reduction-Dechlorination

- A novel method uses 2,3,6-trichloro-5-trifluoromethylpyridine as a starting material, which undergoes selective reduction and dechlorination in lower aliphatic alcohol solvents with hydrogen gas and catalysts.

- Reaction conditions: temperature -10 to 65°C, hydrogen pressure 0.1–2.0 MPa, reaction time 4–24 hours.

- This method achieves product purity above 98%, selectivity of useful product at 95%, and raw material conversion over 95%, making it industrially viable.

Summary Table of Preparation Conditions

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 6-chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in analogous pyridine derivatives (e.g., coupling 2-chloro-6-(trifluoromethyl)pyridine with a boronic acid derivative). Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent System : Dioxane/water mixtures under inert gas (argon/nitrogen) to prevent oxidation .

- Temperature : 80–100°C for 1–3 hours, monitored by TLC .

- Purification : Trituration with petroleum ether or column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity .

Q. How can researchers validate the structural identity and purity of this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl at C3, trifluoromethyl at C2). Compare δ values with analogs like (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol .

- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺ expected at m/z 244.99 for C₇H₄Cl₂F₃N).

- XRD : Single-crystal X-ray diffraction resolves bond angles and dihedral angles between pyridine and substituents (e.g., 59.8° for a related compound) .

Q. What are the key physicochemical properties influencing its reactivity in synthetic applications?

- Electronic Effects : The trifluoromethyl group enhances electron-withdrawing effects, activating the pyridine ring for nucleophilic substitution at C5. The chloromethyl group provides a reactive site for further functionalization (e.g., SN2 reactions) .

- Lipophilicity : LogP ≈ 2.8 (estimated via computational tools), critical for drug design and agrochemical interactions .

Advanced Research Questions

Q. How does the chloromethyl group’s regioselectivity impact functionalization strategies?

- Mechanistic Insight : The chloromethyl group at C3 undergoes nucleophilic substitution (e.g., with amines or thiols) but may compete with C6 chloro displacement.

- Experimental Design : Use kinetic studies (e.g., monitoring by ¹⁹F NMR) to compare reaction rates. Polar aprotic solvents (DMF, DMSO) favor C3 substitution due to steric accessibility .

- Contradiction Note : In some analogs, trifluoromethyl groups at C2 reduce C6 reactivity due to steric hindrance, requiring harsher conditions (e.g., KOtBu/DMF at 120°C) .

Q. What computational methods are effective for predicting biological activity or metabolic stability?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to model interactions with CYP450 enzymes or target receptors (e.g., acetylcholine esterase for neuroactive derivatives) .

- MD Simulations : Assess trifluoromethyl group stability in hydrophobic pockets (e.g., 100 ns simulations in GROMACS) .

- Metabolism Prediction : SwissADME predicts Phase I oxidation sites (e.g., chloromethyl to hydroxymethyl) and potential toxicophores .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

- Case Study : If the compound shows cytotoxicity in MTT assays but efficacy in animal models:

- Dose Optimization : Test sub-cytotoxic concentrations (IC₁₀–IC₃₀) in primary cell lines .

- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed chloromethyl to carboxylic acid derivatives) .

- Control Experiments : Compare with analogs lacking the chloromethyl group to isolate toxicity mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.